ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted at the 3-position with a sulfanylacetate ester, at the 4-position with a 4-ethoxyphenyl group, and at the 5-position with a [(4-methoxyphenyl)formamido]methyl moiety. This structure combines aromatic, amide, and ether functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis typically involves S-alkylation of triazole thiol precursors and subsequent functionalization of the amide group .
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-4-31-19-12-8-17(9-13-19)27-20(25-26-23(27)33-15-21(28)32-5-2)14-24-22(29)16-6-10-18(30-3)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSFBAVFVSIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the triazole ring .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C23H26N4O3S
- Molecular Weight : 434.55 g/mol
- IUPAC Name : Ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
The compound is characterized by the presence of a triazole ring, ethoxy and methoxy groups, and a formamido moiety, which contribute to its reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as:
- Building Block : Utilized in the synthesis of more complex organic molecules.
- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions enhances its utility in various chemical reactions.
Biology
The compound has been investigated for its biological activities:
- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, affecting metabolic pathways.
- Interactions with Biological Macromolecules : The formamido group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
Medicine
This compound has shown promise in medicinal chemistry:
- Antimicrobial Activity : Exhibits potential against various microbial strains.
- Antifungal Properties : Effective against fungal pathogens due to its triazole structure.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Industry
In industrial applications, this compound is utilized for:
- Development of New Materials : Its unique properties make it suitable for creating advanced materials.
- Precursor in Agrochemicals and Pharmaceuticals : It serves as an important intermediate in the synthesis of various agrochemical products.
Antimicrobial Activity Study
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
Anticancer Mechanism Exploration
Research conducted by Cancer Research focused on the anticancer properties of this compound. It was found to induce apoptosis in human breast cancer cells by activating caspase pathways. The study highlighted its potential as a lead compound for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways by affecting signal transduction or gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazole Derivatives
Key Observations:
4-Position Substitution :
- The target compound’s 4-ethoxyphenyl group enhances lipophilicity compared to phenyl () or methyl () substituents. Ethoxy groups may improve membrane permeability in biological systems .
- Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher XLogP3 values, suggesting increased lipophilicity.
In contrast, morpholinylsulfonyl groups () may improve solubility due to polar sulfonyl moieties .
Sulfanyl-Linked Groups :
Key Findings:
Table 3: Reported Activities and Properties
Key Insights:
- Anti-exudative activity in correlates with sulfanyl-acetamide motifs, suggesting the target compound’s ester group may reduce such effects compared to amides .
- The 4-methoxyphenyl group in the target compound may confer antioxidant or anti-inflammatory properties, as seen in structurally similar triazoles .
Biological Activity
Ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound belonging to the class of triazole derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of functional groups such as methoxy and ethoxy phenyl enhances its reactivity and interaction with biological targets.
- Enzyme Inhibition : The triazole moiety can coordinate with metal ions, potentially inhibiting enzyme activities that are crucial for various biochemical pathways.
- Hydrogen Bonding : The formamido group can form hydrogen bonds with biological macromolecules, influencing their structural integrity and function.
- Redox Reactions : The sulfanyl group may participate in redox reactions, modulating oxidative stress within cells.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Research indicates significant antibacterial effects against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Additionally, antifungal activity has been observed against species like Candida albicans .
- Anticancer Potential : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanisms may involve apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A series of synthesized compounds including this compound were screened for antimicrobial properties. Results indicated that derivatives exhibited varying degrees of activity against both bacterial and fungal pathogens .
- Cytotoxicity Assessments : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines, suggesting its potential role in cancer therapy. The IC50 values indicated effective concentrations for inducing cell death .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may disrupt cellular signaling pathways essential for cancer cell survival and proliferation .
Q & A
Q. What is the optimal synthetic route for ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
- Methodology : The compound can be synthesized via a multi-step procedure involving:
- Thione formation : Reacting a triazole precursor (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thione) with aqueous KOH and ethanol under reflux to generate the reactive thiolate intermediate .
- Alkylation : Introducing a chloroacetamide derivative to the thiolate intermediate, followed by refluxing for 1–2 hours to form the sulfanyl-acetate backbone .
- Purification : Recrystallization from ethanol or methanol to isolate the final product. Key parameters include solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reagents .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR spectroscopy : Analyze and NMR to confirm substituent positions (e.g., ethoxyphenyl and methoxyformamido groups). Aromatic protons typically appear in δ 6.8–7.8 ppm, while methylene (S-CH) signals resonate near δ 3.5–4.2 ppm .
- IR spectroscopy : Identify key functional groups, such as C=O (ester: ~1700 cm), amide N-H (~3300 cm), and C-S (~650 cm) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) to detect [M+H] or [M+Na] ions .
Advanced Research Questions
Q. How can discrepancies in experimental vs. theoretical NMR data be resolved?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated chemical shifts (via GIAO method) with experimental NMR data to identify conformational mismatches .
- Solvent effects : Simulate solvent interactions (e.g., DMSO or CDCl) using the Polarizable Continuum Model (PCM) to improve agreement between theory and experiment .
Q. What strategies control regioselectivity during triazole functionalization?
- Methodology :
- pH modulation : Use weakly basic conditions (pH 8–9) to favor nucleophilic attack at the triazole C3 position over competing sites .
- Steric directing groups : Introduce bulky substituents (e.g., 4-ethoxyphenyl) at the N4 position to block undesired reaction pathways .
- Catalytic systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in heterogeneous mixtures .
Q. How can molecular docking predict the biological relevance of this compound?
- Methodology :
- Target identification : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The triazole core and sulfanyl-acetate moiety may interact with catalytic residues via hydrogen bonding and hydrophobic interactions .
- Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors in the triazole ring) using Schrödinger’s Phase or MOE .
Q. What experimental conditions ensure compound stability during storage?
- Methodology :
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) for 4–8 weeks. Monitor degradation via HPLC to identify optimal storage temperatures (–20°C) and inert atmospheres (argon) .
- pH stability : Test solubility in buffers (pH 1–12) to determine hydrolytic susceptibility. Esters and amides degrade rapidly under strongly acidic/basic conditions .
Key Research Considerations
- Data Contradictions : Address inconsistencies in melting points or spectral data by cross-referencing synthetic protocols (e.g., solvent purity, drying time) .
- Structural Analogues : Compare bioactivity with derivatives like 3-(4-cycloheptyl-5-sulfanyl-triazol-3-yl)-N,N-diethylbenzenesulfonamide to assess structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
